molecular formula C10H15N3 B1302289 1-(Pyridin-4-YL)-1,4-diazepane CAS No. 194853-82-2

1-(Pyridin-4-YL)-1,4-diazepane

Cat. No.: B1302289
CAS No.: 194853-82-2
M. Wt: 177.25 g/mol
InChI Key: PKAOAQVMDURQAK-UHFFFAOYSA-N
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Description

1-(Pyridin-4-YL)-1,4-diazepane is a heterocyclic compound that features a diazepane ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-YL)-1,4-diazepane can be synthesized through several methods. One common approach involves the reaction of pyridine-4-carboxaldehyde with 1,4-diazepane in the presence of a reducing agent. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-YL)-1,4-diazepane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Pyridin-4-YL)-1,4-diazepane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-YL)-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

  • 1-(Pyridin-2-yl)-1,4-diazepane
  • 1-(Pyridin-3-yl)-1,4-diazepane
  • 1-(Pyridin-4-ylmethyl)-1,4-diazepane

Uniqueness: 1-(Pyridin-4-YL)-1,4-diazepane is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds and potentially more suitable for certain applications .

Properties

IUPAC Name

1-pyridin-4-yl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-4-11-7-9-13(8-1)10-2-5-12-6-3-10/h2-3,5-6,11H,1,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAOAQVMDURQAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375190
Record name 1-pyridin-4-yl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194853-82-2
Record name 1-pyridin-4-yl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 4-chloropyridine hydrochloride (7.5 g) in 3-methyl-1-butanol (100 ml) was added dropwise to a refluxing solution of hexahydro-1,4-diazepine (10.0 g) and triethylamine (16.8 ml) in 3-methyl-1-butanol (300 ml). After addition the solution was refluxed for 18 hours. The solvent was removed in vacuo to give an oil. Purification by sinter-column chromatography on silica gel, eluting with dichloromethane containing an increasing proportion of methanol (2-5%) and a small amount of conc. aqueous ammonia, gave 1-(4-pyridyl)hexahydro-1,4-diazepine as a colourless oil which slowly crystallised on standing.
Name
4-chloropyridine hydrochloride
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
16.8 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2 g of 4-bromopyridine and 10 g of homopiperazine is heated at 100° C. for 4 hours. 100 ml of water are added to the reaction mixture and the resulting mixture is basified to pH 10 by addition of 10% NaOH solution and extracted three times with 100 ml of chloroform, the organic phase is dried over Na2SO4 and the solvent is evaporated off under vacuum. 0.9 g of the expected product is obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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